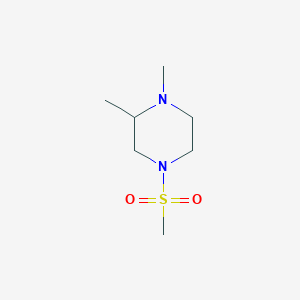

4-Methanesulfonyl-1,2-dimethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 4-Methanesulfonyl-1,2-dimethylpiperazine is C7H16N2O2S . The InChI Code is 1S/C7H16N2O2S.ClH/c1-7(2)6-8-4-5-9(7)12(3,10)11;/h8H,4-6H2,1-3H3;1H .Physical And Chemical Properties Analysis

The physical form of 4-Methanesulfonyl-1,2-dimethylpiperazine is a powder . It has a molecular weight of 228.74 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis of Dihydroquinoline Derivatives

4-Methanesulfonyl-1,2-dimethylpiperazine can be used in the synthesis of dihydroquinoline derivatives . These compounds are of interest due to their potential pharmacological properties. The process involves an aza-Michael reaction followed by an S_N2’ substitution to produce tertiary dihydroquinoline sulfonamides .

Aromatization to Quinolines

Following the synthesis of dihydroquinoline sulfonamides, these compounds can undergo aromatization under mild basic conditions to yield quinolines. Quinolines are valuable in medicinal chemistry for their antibacterial and antimalarial activities .

Sulfonyl Migration Studies

The compound is also useful in studying sulfonyl migration reactions . This is particularly interesting in the case of derivatives that undergo unexpected pathways during the aromatization process, leading to novel compound formations .

Morita-Baylis-Hillman Reaction

In organic synthesis, 4-Methanesulfonyl-1,2-dimethylpiperazine can participate in the Morita-Baylis-Hillman reaction . This reaction is utilized to create carbon-carbon bonds and is significant in the development of new organic molecules .

Study of Elimination Reactions

4-Methanesulfonyl-1,2-dimethylpiperazine is instrumental in the study of elimination reactions . Researchers can explore different conditions and substrates to understand the mechanisms and optimize yields .

Pharmaceutical Research

Lastly, it serves as a building block in pharmaceutical research for the development of new drugs. Its versatility in forming bonds with other molecules makes it a valuable asset in drug design and discovery processes.

Each application mentioned above represents a unique field where 4-Methanesulfonyl-1,2-dimethylpiperazine plays a crucial role. The compound’s ability to participate in various chemical reactions makes it a significant subject of study in scientific research. The references provided offer a deeper insight into the methodologies and outcomes of using this compound in different scientific applications .

Safety and Hazards

The safety information for 4-Methanesulfonyl-1,2-dimethylpiperazine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1,2-dimethyl-4-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7-6-9(12(3,10)11)5-4-8(7)2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEZWRIBEBICOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-1,2-dimethylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)

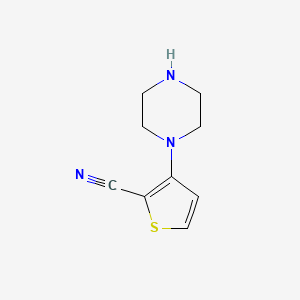

![4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B2987556.png)

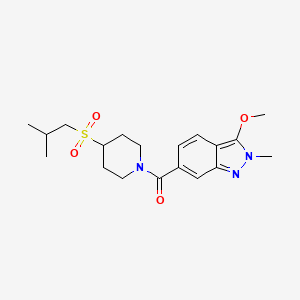

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2987561.png)